![molecular formula C12H19N3O3S B3148516 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide CAS No. 64877-06-1](/img/structure/B3148516.png)
2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide
Overview
Description
2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide, or 2-SBSA, is an organosulfur compound with a wide range of applications in scientific research. It is a synthetic derivative of the naturally occurring amino acid, tryptophan, and is a key component of many biochemical processes. 2-SBSA has been used in a variety of lab experiments, due to its unique properties and versatile structure.
Scientific Research Applications
Pharmacological Applications
The exploration of α-substituted lactams and acetamides has shown promising results in treating drug-resistant epilepsy. These compounds, which may share structural similarities with 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide, exhibit a broad spectrum of anticonvulsant activity and an excellent safety profile, both in preclinical and limited clinical settings. This underscores their potential as novel antiepileptic drugs, offering hope for patients unresponsive to first-line medications (Krivoshein, 2020).
Environmental Implications
In environmental contexts, the degradation pathways of acetaminophen, a compound closely related to the chemical class of acetamides, have been extensively studied. Advanced Oxidation Processes (AOPs) are utilized to treat acetaminophen in water, leading to various by-products. Understanding these pathways is critical for developing more efficient methods to mitigate the environmental impact of such persistent organic pollutants. The studies highlight the importance of addressing the environmental presence of pharmaceutical compounds and their metabolites, including those related to acetamides (Qutob et al., 2022).
Chemical and Biological Insights
Research into the biological effects of related compounds, such as acetamide and its derivatives, has been updated to include their environmental toxicology. This information is crucial for assessing the safety and potential environmental risks of these chemicals, guiding both their industrial use and regulatory oversight (Kennedy, 2001).
properties
IUPAC Name |
2-(butan-2-ylamino)-N-(4-sulfamoylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-3-9(2)14-8-12(16)15-10-4-6-11(7-5-10)19(13,17)18/h4-7,9,14H,3,8H2,1-2H3,(H,15,16)(H2,13,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUMDJCHKVJAHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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